
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate
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Overview
Description
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate is a benzofuran derivative characterized by a fully aromatic fused-ring system. Key structural features include:
- Isopropoxy group at position 3.
- Nitro group at position 4.
- Ester moiety (methyl carboxylate) at position 2.
Benzofuran scaffolds are widely studied for their biological activities and synthetic versatility. Structural analysis of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .
Preparation Methods
The synthesis of Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is constructed through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds.
Introduction of Nitro and Isopropoxy Groups: The nitro group is introduced through nitration, while the isopropoxy group is added via etherification reactions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxides, amines, and substituted benzofuran derivatives .
Scientific Research Applications
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death in tumor cells or inhibition of bacterial growth .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The most relevant structural analog identified is methyl (2R,3S)-2,3-dihydro-3-hydroxy-2-isopropenyl-5-benzofurancarboxylate (). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Feature | Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate | Methyl (2R,3S)-2,3-dihydro-3-hydroxy-2-isopropenyl-5-benzofurancarboxylate |
---|---|---|
Ring Structure | Fully aromatic benzofuran | Dihydrobenzofuran (non-aromatic, saturated C2–C3 bond) |
Substituents | - 3-isopropoxy - 5-nitro - 2-methyl ester |
- 3-hydroxy - 2-isopropenyl - 5-methyl ester |
Key Functional Groups | Ether (isopropoxy), nitro, ester | Alcohol (hydroxyl), alkene (isopropenyl), ester |
Electronic Effects | Nitro (electron-withdrawing), ether (electron-donating) | Hydroxy (electron-donating), isopropenyl (moderately electron-withdrawing) |
Potential Reactivity | Nitro reduction, ester hydrolysis, electrophilic substitution | Hydroxy dehydration, ester hydrolysis, alkene addition |
Critical Analysis:
Ring Aromaticity: The fully aromatic benzofuran core in the target compound confers stability and planar geometry, favoring π-π stacking interactions.
Substituent Effects :
- The nitro group at position 5 in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction to an amine. In contrast, the hydroxy group in the analog may participate in hydrogen bonding, improving aqueous solubility but requiring protection during synthesis .
- The isopropoxy ether in the target compound is more hydrolytically stable than the analog’s hydroxy group , which could undergo acetylation or oxidation.
Stereochemical Considerations :
Biological Activity
Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzofuran core with a nitro group at the 5-position and an isopropoxy group at the 3-position. This structural configuration contributes to its biological activity.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. This compound may exhibit similar mechanisms as other nitro compounds, which typically involve the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death .
Table 1: Antimicrobial Activity of Nitro Compounds
Compound | Pathogen | MIC (µM) | Mechanism of Action |
---|---|---|---|
Metronidazole | Bacteroides fragilis | 0.5 | DNA binding after reduction |
Chloramphenicol | Staphylococcus aureus | 4 | Inhibition of protein synthesis |
This compound | TBD | TBD | TBD |
Anti-Inflammatory Activity
Research has shown that nitro compounds can modulate inflammatory responses. For instance, they may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are pivotal in various inflammatory diseases . The anti-inflammatory potential of this compound could be attributed to its ability to interfere with these signaling pathways.
Case Study: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various nitro compounds, methyl derivatives demonstrated significant inhibition of inflammatory markers in vitro. The presence of the nitro group was crucial for this activity, highlighting the importance of molecular structure in determining biological effects .
Anticancer Potential
The anticancer activity of nitro derivatives has gained attention due to their ability to target hypoxic tumor environments. This compound may act as a hypoxia-activated prodrug, selectively inducing cytotoxicity in cancer cells while sparing normal tissues .
Table 2: Antitumor Activity of Nitro Compounds
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Nitrobenzene derivatives | Breast cancer | 10 | Induction of apoptosis via DNA damage |
This compound | TBD | TBD | TBD |
Properties
Molecular Formula |
C13H13NO6 |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
methyl 5-nitro-3-propan-2-yloxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO6/c1-7(2)19-11-9-6-8(14(16)17)4-5-10(9)20-12(11)13(15)18-3/h4-7H,1-3H3 |
InChI Key |
RSTCUXFVTGIUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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